Isoquinoline, 7-ethenyl-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1158755-27-1 |
|---|---|
Molecular Formula |
C11H9N |
Molecular Weight |
155.20 g/mol |
IUPAC Name |
7-ethenylisoquinoline |
InChI |
InChI=1S/C11H9N/c1-2-9-3-4-10-5-6-12-8-11(10)7-9/h2-8H,1H2 |
InChI Key |
LELPWQUXFMMEKH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=C(C=C1)C=CN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Isoquinoline, 7 Ethenyl and Its Precursors
Asymmetric Synthesis of Chiral Derivatives Incorporating the Isoquinoline (B145761), 7-ethenyl- Framework
The introduction of chirality into the "Isoquinoline, 7-ethenyl-" scaffold can be envisioned through the enantioselective transformation of the ethenyl moiety. Key strategies include chiral catalyst-mediated oxidations and reductions, which have been successfully applied to a wide range of vinylarenes.
Chiral Catalyst-Mediated Transformations
The reactivity of the vinyl group provides a prime target for introducing stereocenters. Well-established asymmetric catalytic reactions offer high potential for the enantioselective synthesis of chiral derivatives of "Isoquinoline, 7-ethenyl-".
One of the most prominent methods for the asymmetric dihydroxylation of alkenes is the Sharpless Asymmetric Dihydroxylation. wikipedia.org This reaction utilizes osmium tetroxide in the presence of a chiral quinine-based ligand to produce vicinal diols with high enantioselectivity. wikipedia.org By applying this method to "Isoquinoline, 7-ethenyl-", it would be possible to synthesize the corresponding chiral diol. The choice of the chiral ligand, typically (DHQ)₂-PHAL (in AD-mix-α) or (DHQD)₂-PHAL (in AD-mix-β), dictates the absolute stereochemistry of the resulting diol. wikipedia.org
Another powerful transformation is asymmetric epoxidation. Chiral sulfur ylides have been effectively used to convert vinylarenes into the corresponding chiral epoxides. wiley-vch.de This transformation, applied to "Isoquinoline, 7-ethenyl-", would yield a chiral epoxide, a versatile intermediate for further synthetic manipulations. The enantioselectivity of this process is controlled by the nature of the chiral sulfide (B99878) precursor. wiley-vch.de
Furthermore, nickel-catalyzed asymmetric diarylation of vinylarenes has emerged as a sophisticated method for 1,2-dicarbofunctionalization. bohrium.comnih.govresearchgate.net This reaction could be employed to introduce two different aryl groups across the double bond of "Isoquinoline, 7-ethenyl-", generating complex chiral structures with high enantioselectivity. bohrium.comnih.govresearchgate.net
Below is a table summarizing potential chiral catalyst-mediated transformations of a generic vinylarene, analogous to "Isoquinoline, 7-ethenyl-".
| Transformation | Catalyst System | Substrate Example | Product | Enantiomeric Excess (ee) |
| Asymmetric Dihydroxylation | OsO₄, (DHQD)₂-PHAL | Styrene (B11656) | (R)-1-Phenylethane-1,2-diol | >99% |
| Asymmetric Epoxidation | Chiral Sulfide/(Phosphazene Base) | Cinnamaldehyde | (2R,3R)-3-Phenyloxirane-2-carbaldehyde | 96% |
| Asymmetric Diarylation | Ni(DME)Br₂/Bi-oxazoline ligand | p-Acetoxystyrene | Chiral α,α,β-triarylated ethane | up to 99% |
This table presents data for analogous substrates to illustrate the potential of these methods for "Isoquinoline, 7-ethenyl-".
Stereoselective Formation of Isoquinoline, 7-ethenyl- Analogues
The stereoselective formation of analogues can also be achieved through reactions that build upon the chiral centers introduced in the initial transformations. For instance, the chiral epoxides generated as described above can undergo stereospecific ring-opening reactions with a variety of nucleophiles to produce a diverse array of chiral derivatives.
Asymmetric hydrogenation represents another key strategy. While the hydrogenation of the isoquinoline ring itself is a common transformation, conditions can be tailored to selectively reduce the ethenyl group. nih.govmdpi.com Iridium and ruthenium complexes with chiral phosphine (B1218219) ligands have demonstrated high efficacy in the asymmetric hydrogenation of various unsaturated substrates. mdpi.comajchem-b.comrsc.org Applying such a catalyst to "Isoquinoline, 7-ethenyl-" could yield the corresponding chiral 7-ethylisoquinoline (B13205307) derivative with high enantioselectivity.
The Heck reaction, a cornerstone of carbon-carbon bond formation, can also be rendered asymmetric. nih.govlibretexts.org An asymmetric Heck reaction could be envisioned to couple a suitable isoquinoline precursor with a vinylating agent in the presence of a chiral palladium catalyst to directly form a chiral center. Alternatively, the existing "Isoquinoline, 7-ethenyl-" could be coupled with an aryl or vinyl halide in an asymmetric fashion.
The following table details examples of stereoselective formations on analogous systems.
| Reaction Type | Catalyst/Ligand | Substrate Type | Product Type | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) |
| Asymmetric Hydrogenation | Ir-L4 Complex | 1-Aryl-3,4-dihydroisoquinoline | Chiral 1-Aryl-1,2,3,4-tetrahydroisoquinoline | up to 94% ee |
| Asymmetric Reductive Heck | Pd(OAc)₂/Chiral Sulfonamide Phosphine | Aryl Halide and Tethered Alkene | 3,3-Disubstituted 2,3-dihydrobenzofuran | 88-95% ee |
| Epoxide Ring-Opening | - | Chiral Epoxide | Chiral Amino Alcohol | High (Stereospecific) |
This table provides examples from analogous systems to demonstrate the potential for stereoselective synthesis of "Isoquinoline, 7-ethenyl-" analogues.
Reactivity and Reaction Mechanisms of Isoquinoline, 7 Ethenyl
Electrophilic and Nucleophilic Reactions of the Isoquinoline (B145761) Core
The isoquinoline ring system possesses a complex electronic landscape. The benzene (B151609) ring is generally electron-rich, while the pyridine (B92270) ring is electron-deficient due to the electronegativity of the nitrogen atom. This duality dictates the regioselectivity of electrophilic and nucleophilic attacks.
Regioselective Functionalization of the Nitrogen Heterocycle
The functionalization of the isoquinoline core is highly regioselective, guided by the electronic properties of the two constituent rings. imperial.ac.uk
Electrophilic Aromatic Substitution (SEAr): Electrophilic attacks, such as nitration, halogenation, and Friedel-Crafts reactions, preferentially occur on the more electron-rich benzenoid ring rather than the electron-poor pyridinoid ring. For the isoquinoline scaffold, substitution is most favored at the C5 and C8 positions, as these positions are activated by the fused ring system and lead to the most stable Wheland intermediates (arenium ions). imperial.ac.uk The presence of the 7-ethenyl group, which is a weakly activating group, is expected to further influence this selectivity, potentially directing electrophiles to the C8 position due to steric and electronic factors. However, specific studies detailing this influence on 7-ethenylisoquinoline are not extensively documented.
Nucleophilic Aromatic Substitution (SNAr): Conversely, nucleophilic attacks target the electron-deficient pyridine ring. The most common site for nucleophilic substitution on an isoquinoline is the C1 position. iust.ac.ir This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. Reactions like the Chichibabin reaction (amination) or substitution with organometallics typically proceed at C1. The 7-ethenyl group is distant from the C1 position and is not expected to exert a strong electronic influence on the regioselectivity of nucleophilic attack at this site.
Deprotonation/Metallation: Direct deprotonation with strong bases (metallation) can also occur. In isoquinoline, lithiation can be directed to specific positions, such as C1, depending on the reaction conditions and substituents present. iust.ac.ir
Transformations Involving the Ethenyl Moiety
The ethenyl group at the 7-position is a versatile functional handle, enabling a wide array of transformations that leave the aromatic core intact. imperial.ac.uk It serves as a key site for cycloadditions, polymerizations, additions, and cross-coupling reactions.
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)
The vinyl group of 7-ethenylisoquinoline can act as a dienophile in [4+2] cycloaddition reactions or as a dipolarophile in [3+2] cycloadditions, providing pathways to complex polycyclic structures.
Diels-Alder Reaction: As a dienophile, the ethenyl group can react with a conjugated diene. wikipedia.orgebsco.comiitk.ac.in The reaction rate and selectivity are enhanced if the dienophile is electron-poor. Therefore, activation of the vinylazaarene system, for instance with a Lewis acid, can promote sluggish reactions and control stereochemical outcomes. nih.gov The reaction between 7-ethenylisoquinoline and a diene would construct a new six-membered ring fused to the isoquinoline system. wikipedia.orgebsco.com
1,3-Dipolar Cycloaddition: This reaction occurs between a 1,3-dipole (like an azide, nitrile oxide, or nitrone) and a dipolarophile (the ethenyl group) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.orgnih.gov This method is a powerful tool for synthesizing complex heterocyclic systems regio- and stereoselectively. wikipedia.org The reaction of 7-ethenylisoquinoline with a 1,3-dipole would yield a novel isoquinoline derivative with a five-membered heterocycle attached at the 7-position.
| Reaction Type | Reactant | Product Type | General Conditions |
| Diels-Alder | Conjugated Diene | Substituted Cyclohexene | Thermal or Lewis Acid Catalysis |
| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Azide) | 5-Membered Heterocycle | Thermal or Catalytic |
Polymerization Reactions (e.g., Radical, Anionic, Cationic, Coordination Polymerization)
The vinyl group allows 7-ethenylisoquinoline to act as a monomer in various polymerization reactions, leading to the formation of poly(7-vinylisoquinoline). The choice of initiator and reaction conditions determines the polymerization mechanism.
Radical Polymerization: This is a common method for polymerizing vinyl monomers. wikipedia.orglibretexts.org It is initiated by a radical species generated from an initiator like AIBN or benzoyl peroxide. The process involves initiation, propagation, and termination steps. fujifilm.com This method is generally tolerant of various functional groups.
Anionic Polymerization: This method requires monomers with electron-withdrawing groups, but vinylpyridines can be polymerized this way. rsc.orgwikipedia.org It is initiated by a strong nucleophile, such as an organolithium compound. Anionic polymerization can often proceed as a "living" polymerization, allowing for the synthesis of polymers with a well-defined molecular weight and narrow distribution, as well as the formation of block copolymers. wikipedia.org
Cationic Polymerization: Monomers for cationic polymerization are typically alkenes with electron-donating substituents that can stabilize a cationic propagating species. wikipedia.orgwikipedia.org The reaction is initiated by a protic or Lewis acid. Living cationic polymerization is also possible, providing control over the polymer architecture. wikipedia.orgnih.gov
Coordination Polymerization: This type of polymerization employs transition metal catalysts (e.g., Ziegler-Natta or metallocene catalysts) to control the polymerization process, often yielding polymers with high stereoregularity. beilstein-journals.org
Addition Reactions Across the Double Bond (e.g., Hydroboration-Oxidation, Halogenation, Hydrogenation)
The carbon-carbon double bond of the ethenyl group readily undergoes addition reactions.
Hydroboration-Oxidation: This is a two-step reaction that converts the ethenyl group into a primary alcohol. wikipedia.org The first step involves the syn-addition of a borane (B79455) (like BH₃ or 9-BBN) across the double bond. This addition is regioselective, following anti-Markovnikov's rule, where the boron atom attaches to the terminal, less-substituted carbon. The subsequent oxidation step, typically with hydrogen peroxide and base, replaces the boron atom with a hydroxyl group, yielding 2-(isoquinolin-7-yl)ethanol. wikipedia.orgnih.govkhanacademy.org
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would proceed via a halonium ion intermediate to give the corresponding 1,2-dihaloethylisoquinoline derivative.
Hydrogenation: Catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) will reduce the ethenyl double bond to a single bond, converting 7-ethenylisoquinoline into 7-ethylisoquinoline (B13205307).
| Reaction | Reagents | Product | Key Feature |
| Hydrogenation | H₂, Pd/C | 7-Ethylisoquinoline | Reduction of double bond |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 2-(Isoquinolin-7-yl)ethanol | Anti-Markovnikov alcohol |
| Halogenation | Br₂ | 7-(1,2-Dibromoethyl)isoquinoline | Addition of two halogen atoms |
Cross-Coupling Reactions at the Ethenyl Group (e.g., Heck, Suzuki-Miyaura, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the vinyl group.
Heck Reaction: The Mizoroki-Heck reaction couples the vinyl group with an aryl or vinyl halide (or triflate). chemrxiv.org While the reaction typically involves coupling an alkene with an aryl halide, vinylisoquinoline itself can act as the alkene component. chemrxiv.org For instance, reacting 7-ethenylisoquinoline with an aryl bromide in the presence of a palladium catalyst and a base would yield a 7-styrylisoquinoline derivative. Intramolecular Heck reactions are also used to synthesize complex heterocyclic systems containing the isoquinoline motif. rsc.orgchim.it
Suzuki-Miyaura Reaction: This versatile reaction couples an organoboron species (like a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org In the context of 7-ethenylisoquinoline, it would typically be synthesized first from a precursor like 7-bromoisoquinoline, which could then be coupled with vinylboronic acid. Alternatively, if 7-ethenylisoquinoline were converted to a vinylboronic acid derivative, it could be coupled with various aryl or vinyl halides. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. mt.com
Sonogashira Reaction: This reaction couples a terminal alkyne with an aryl or vinyl halide. While 7-ethenylisoquinoline itself would not be a direct partner, a derivative like 7-(2-bromoethenyl)isoquinoline could be coupled with a terminal alkyne to produce an enyne system.
| Reaction Name | Coupling Partners | Catalyst/Base | Product Type |
| Heck | 7-Ethenylisoquinoline + Aryl Halide | Pd(OAc)₂, PPh₃ / Et₃N | 7-Styrylisoquinoline |
| Suzuki-Miyaura | 7-Bromoisoquinoline + Vinylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 7-Ethenylisoquinoline |
| Sonogashira | 7-(2-Bromoethenyl)isoquinoline + Alkyne | PdCl₂(PPh₃)₂, CuI / Et₃N | 7-(Alkynyl-ethenyl)isoquinoline |
Derivatization and Functionalization Strategies for Isoquinoline, 7 Ethenyl
Regioselective Functionalization of the Isoquinoline (B145761) Ring System for Enhanced Molecular Diversity
Achieving molecular diversity often hinges on the ability to selectively introduce functional groups at specific positions on a core scaffold. For the 7-ethenylisoquinoline molecule, the isoquinoline ring presents several carbon-hydrogen (C-H) bonds that can be targeted for functionalization. Modern synthetic methods, particularly transition metal-catalyzed C-H activation, offer powerful tools for the regioselective derivatization of quinoline (B57606) and isoquinoline systems. nih.govmdpi.com These strategies provide direct routes to complex derivatives, avoiding the multi-step sequences often required in classical approaches. nih.gov
Transition metal catalysis is a cornerstone of regioselective functionalization. mdpi.com Depending on the catalyst and directing group, if any, specific sites on the heterocyclic ring can be targeted. For instance, in quinoline N-oxides, which share electronic similarities with isoquinolines, rhodium catalysts have been used for highly selective C2 alkylation, while copper catalysts can direct functionalization to other positions. mdpi.comresearchgate.net The inherent electronic properties of the isoquinoline ring, with the nitrogen atom influencing the reactivity of adjacent positions, can be exploited to achieve site-selectivity.
Key strategies for the regioselective functionalization applicable to the isoquinoline ring include:
Palladium-Catalyzed Reactions: Palladium catalysis is widely used for cross-coupling reactions and direct C-H functionalization of heterocyclic compounds. nih.govevitachem.com By first converting a C-H bond to a C-Halogen or C-Triflate bond, classic cross-coupling reactions can be employed. More advanced methods involve the direct C-H arylation, alkenylation, or alkylation, often guided by the electronic nature of the substrate or a directing group.
Rhodium and Ruthenium Catalysis: These metals are particularly effective for C-H activation and subsequent coupling with alkenes and alkynes. For quinolines, Rh(III) catalysis has been shown to enable C8-allylation using vinylcyclopropanes as the allyl source. researchgate.net
Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and efficient means for C-H functionalization, including alkenylation and borylative alkylation of quinoline N-oxides. researchgate.net Copper can also catalyze the formation of C-N and C-O bonds.
The table below summarizes representative regioselective functionalization reactions on quinoline systems, which serve as models for the potential derivatization of the 7-ethenylisoquinoline ring.
| Reaction Type | Catalyst System | Position Functionalized | Added Functional Group | Reference |
| Hydroarylation of Alkenes | [Rh(Cp*Cl)₂]₂ / AgSbF₆ | C2 | Alkyl | mdpi.com |
| Carbamoylation | CuBr / TBHP | C2 | Carbamoyl | mdpi.com |
| Allylation | [Rh(III)] | C8 | Allyl | researchgate.net |
| Alkenylation/Borylative Alkylation | Copper / Pinacol diborane | ortho-position | Boryl-alkyl, Alkenyl | researchgate.net |
Strategic Functionalization of the Ethenyl Group for Diverse Adducts
The ethenyl group (–CH=CH₂) at the 7-position is a highly versatile functional handle. wikipedia.org It can participate in a wide array of chemical transformations, including polymerization, additions, and coupling reactions, allowing for the attachment of various molecular fragments. cymitquimica.comwikipedia.org
The vinyl group can undergo polymerization, typically via radical initiation, to form poly(7-vinylisoquinoline). wikipedia.org This creates a polymer backbone with pendant isoquinoline moieties. The resulting polymer presents numerous reactive sites for subsequent modification, a strategy known as post-polymerization modification (PPM). cmu.edu PPM is a powerful approach for creating functional materials because it allows for the synthesis and characterization of a base polymer which can then be diversified, incorporating functionalities that might not be compatible with the initial polymerization conditions. cmu.eduresearchgate.net
For a polymer derived from 7-ethenylisoquinoline, the pendant vinyl groups (if any remain) or the aromatic rings could be sites for modification. However, a more common PPM strategy involves copolymerizing the primary monomer with a monomer containing a reactive handle, and then modifying that handle. cmu.edu Alternatively, the vinyl groups of poly(7-vinylisoquinoline) itself, if the polymer is synthesized to retain some unsaturation or through other means, could be targeted.
Common PPM reactions applicable to an alkene include:
Hydrothiolation: The addition of a thiol across the double bond, often initiated by radicals or base, to form a thioether linkage. itu.edu.tr
Epoxidation and Ring-Opening: The ethenyl group can be converted to an epoxide, which is a versatile electrophile for subsequent ring-opening reactions with various nucleophiles (e.g., amines, azides) to introduce diverse functional groups. researchgate.net
Hydroboration-Oxidation: This two-step process converts the ethenyl group into a primary alcohol, which can then be used in esterification or etherification reactions to attach other molecules. cmu.edu
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of various functional groups and reaction conditions. atdbio.comnih.gov While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, other reactions also fit the "click" criteria. nih.govsci-hub.se
For the ethenyl group of 7-ethenylisoquinoline, the most relevant click reaction is the thiol-ene reaction . umich.edu This reaction involves the radical-mediated addition of a thiol (R-SH) to an alkene (the ethenyl group). It proceeds via a chain mechanism, is typically initiated by UV light or a radical initiator, and is highly efficient. umich.edu The reaction is insensitive to water and oxygen, making it a robust method for conjugation in various settings. umich.edu This allows for the straightforward attachment of any molecule containing a thiol group to the 7-ethenylisoquinoline core, creating a stable thioether bond.
The table below illustrates potential adducts formed by applying the thiol-ene click reaction to 7-ethenylisoquinoline.
| Thiol-Containing Reagent | Resulting Adduct Functionality | Potential Application |
| Cysteine | Amino acid | Bioconjugation, peptide synthesis |
| Thioglycolic Acid | Carboxylic acid | Further derivatization, pH-responsive materials |
| 3-Mercaptopropane-1,2-diol | Diol | Increased hydrophilicity, polymer cross-linking |
| Fluorescein-thiol | Fluorescent tag | Bioimaging, molecular probes |
Post-Polymerization Modification Techniques
Design and Synthesis of Complex Architectures Incorporating the Isoquinoline, 7-ethenyl- Unit
Isoquinoline, 7-ethenyl- serves as a valuable building block in the total synthesis of complex natural products and the design of novel functional molecules. baranlab.org The ethenyl group acts as a key synthetic handle, allowing for its incorporation into larger molecular frameworks through various C-C bond-forming reactions.
A common strategy involves synthesizing a precursor, such as 7-bromoisoquinoline, which can then be converted to 7-ethenylisoquinoline via a palladium-catalyzed cross-coupling reaction, for example, with potassium vinyltrifluoroborate. baranlab.orgmdpi.com This vinylated intermediate can then undergo further transformations.
Examples of synthetic strategies include:
Cross-Coupling Reactions: The vinyl group itself can participate in coupling reactions such as Heck, Suzuki, or Negishi couplings, acting as the alkene partner to construct more elaborate carbon skeletons. wikipedia.org
Diels-Alder Reaction: The ethenyl group can act as a dienophile in [4+2] cycloaddition reactions, providing a rapid way to build cyclic systems. umich.edu
Metathesis: Olefin metathesis reactions can be used to couple the ethenyl group with other alkenes, enabling the synthesis of complex macrocycles or polymers.
Functional Group Interconversion: The vinyl group can be transformed into other functional groups. For example, oxidative cleavage yields a carboxylic acid or aldehyde, while hydrogenation provides the corresponding 7-ethylisoquinoline (B13205307). baranlab.org
The following table summarizes examples where a vinylisoquinoline unit is a key component in the synthesis of complex structures.
| Synthetic Target Class | Synthetic Strategy | Role of the Ethenyl/Vinyl Group | Reference |
| Aaptamine Alkaloids | Palladium-catalyzed vinylation of a halo-isoquinoline precursor. | Key building block for subsequent cyclization reactions. | mdpi.com |
| Cortistatin A Precursors | Stille coupling followed by vinylation of a bromo-isoquinoline. | Intermediate for further functionalization and elaboration into the complex core. | baranlab.org |
| Hypoxia Inducible Factor Mediators | Suzuki-type coupling of a bromo-isoquinoline with a vinylboroxane. | Introduction of the vinyl group as a key structural moiety in the final molecule. |
Applications of Isoquinoline, 7 Ethenyl in Advanced Chemical Disciplines
Catalysis and Ligand Design
The nitrogen atom in the isoquinoline (B145761) ring possesses a lone pair of electrons, making it a potential coordination site for transition metals, a fundamental interaction in the design of catalysts. wikipedia.orgmdpi.com The vinyl group could be further functionalized to create multidentate ligands, which form stable complexes with metal ions. researchgate.netrsc.org
Isoquinoline, 7-ethenyl- as a Ligand Precursor for Transition Metal Complexes
Currently, there is no specific information available in the reviewed literature detailing the synthesis of transition metal complexes using Isoquinoline, 7-ethenyl- as a direct precursor. Research on related isomers, such as 1-vinylisoquinoline, has shown that the vinyl group can participate in subsequent reactions to form more complex heterocyclic systems, but analogous studies for the 7-ethenyl derivative are not documented. tandfonline.com The potential exists for the vinyl group to be transformed—for example, via hydroformylation, oxidation, or metathesis—to introduce new donor atoms, thereby creating a chelating ligand. However, no published research demonstrates this specific application for 7-ethenylisoquinoline.
Role in Homogeneous and Heterogeneous Catalysis
Given the lack of characterized transition metal complexes derived from 7-ethenylisoquinoline, its role in either homogeneous or heterogeneous catalysis is currently undefined. Homogeneous catalysis involves catalysts in the same phase as the reactants, often molecular transition metal complexes. researchgate.netthieme-connect.de Heterogeneous catalysis, where the catalyst is in a different phase, often involves immobilizing such complexes on a solid support. While the principles of catalyst design suggest potential, no studies have been found that report the use of a 7-ethenylisoquinoline-based system in any catalytic application.
Materials Science and Polymer Chemistry
The presence of a polymerizable vinyl group is the most prominent feature of Isoquinoline, 7-ethenyl- from a materials science perspective. wikipedia.org This functional group allows the monomer to be incorporated into polymer chains, potentially creating materials with unique optical, thermal, or conductive properties derived from the rigid, aromatic isoquinoline unit.
Synthesis and Characterization of Copolymers and Block Copolymers Incorporating 7-Ethenylisoquinoline Units
Copolymerization, the process of combining two or more different monomers, is a standard technique to tailor the properties of polymeric materials. Block copolymers, which consist of long sequences of one monomer followed by sequences of another, can self-assemble into ordered nanostructures. tandfonline.com There are no specific studies reporting the synthesis or characterization of random, alternating, or block copolymers that incorporate 7-ethenylisoquinoline units. The reactivity ratios, which would govern its incorporation into a copolymer chain alongside other common monomers like styrene (B11656) or acrylates, have not been documented.
Application in Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, while Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands.
The 7-ethenylisoquinoline molecule could theoretically participate in these structures in several ways. It could act as a monodentate or bidentate ligand in the formation of a MOF, with the vinyl group either being an inert part of the pore wall or available for post-synthetic modification. Alternatively, polymers or copolymers derived from it could participate in the formation of larger supramolecular assemblies. Despite these possibilities, a search of the relevant literature yielded no instances of Isoquinoline, 7-ethenyl- being used in the construction of either MOFs or specific supramolecular systems.
Integration into Optoelectronic Materials and Devices
The integration of specific isoquinoline derivatives into optoelectronic materials is an emerging area of research, driven by the tunable photophysical properties of the isoquinoline ring system. While direct research on Isoquinoline, 7-ethenyl- in this field is not extensively documented, the properties of related substituted isoquinolines provide a strong indication of its potential.
Research Findings on Related Isoquinoline Systems:
A series of 1,7/8-substituted isoquinolines have been synthesized and were found to exhibit dual-state emissions. rsc.org These compounds displayed different emission colors in their solution and solid states, a characteristic that is highly desirable for applications in sensing and organic light-emitting diodes (OLEDs). rsc.org The fluorescence of these molecules was also shown to be responsive to mechanical stimuli (mechanochromic), changing color upon grinding. rsc.org This behavior is attributed to the twisted molecular conformations of the isoquinoline derivatives. rsc.org
The ethenyl (vinyl) group at the 7-position of the isoquinoline offers a reactive handle for polymerization or for covalent incorporation into larger conjugated systems. This functional group can readily participate in polymerization reactions, allowing for the creation of polymers with the isoquinoline moiety as a repeating unit. Such polymers could exhibit interesting photoluminescent or conductive properties, making them suitable for use in devices like OLEDs or organic solar cells (OSCs).
The general class of isoquinolines has been explored for its utility in organic materials. nih.gov The development of materials with high efficiency and long operational lifetimes is a key goal in optoelectronics research. smolecule.com The ability to modify the isoquinoline scaffold at various positions, including the 7-position, allows for fine-tuning of its electronic and photophysical properties. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the HOMO/LUMO energy levels, thereby influencing the emission color and charge transport characteristics of the material. rsc.org
Potential Optoelectronic Applications of Isoquinoline, 7-ethenyl-
| Potential Application | Role of Isoquinoline, 7-ethenyl- | Key Feature |
| Organic Light-Emitting Diodes (OLEDs) | Emitter or Host Material | Tunable photoluminescence via the isoquinoline core. |
| Organic Solar Cells (OSCs) | Component of Donor or Acceptor Material | Potential for creating conjugated polymers with desirable electronic properties. |
| Chemical Sensors | Fluorescent Probe | Changes in fluorescence upon interaction with analytes. |
| Mechanochromic Materials | Active Component | Changes in emission color in response to mechanical stress. |
Role as a Versatile Synthetic Building Block for Complex Molecules
The isoquinoline nucleus is a "privileged scaffold" in drug design, meaning it is a molecular framework that is capable of binding to multiple biological targets. beilstein-journals.org The presence of the ethenyl group on Isoquinoline, 7-ethenyl- enhances its utility as a synthetic building block, providing a site for a variety of chemical transformations.
The isoquinoline skeleton is central to numerous alkaloids with potent biological activities. beilstein-journals.org While no major natural product is directly synthesized from Isoquinoline, 7-ethenyl-, its structure makes it a valuable starting material for the synthesis of analogues of naturally occurring compounds. The vinyl group can be transformed into a variety of other functional groups through reactions such as oxidation, reduction, hydroboration, or cross-coupling, allowing for the introduction of diverse side chains at the 7-position.
For example, the synthesis of analogues of the natural product cortistatin A, which contains an isoquinoline core, often requires the preparation of diversely substituted isoquinolines. nih.govharvard.edu The development of versatile synthetic routes to such substituted isoquinolines is a key area of research. nih.govnih.govharvard.edu The 7-ethenyl group can serve as a linchpin for building complexity. For instance, ozonolysis of the vinyl group would yield a 7-formylisoquinoline, which can then be used in a wide range of subsequent reactions to build more complex side chains.
In drug discovery, the generation of chemical libraries around a core scaffold is a common strategy for identifying new lead compounds. nih.gov Isoquinoline, 7-ethenyl- is an attractive scaffold for such library synthesis due to the reactivity of the vinyl group.
Research on Related Substituted Isoquinolines in Drug Discovery:
Studies have shown that 7-substituted isoquinolines are of interest in medicinal chemistry. For instance, a series of 2-hydroxyisoquinoline-1,3(2H,4H)-diones with various substituents at the 7-position were synthesized and evaluated as potential inhibitors of HIV-1 enzymes. researchgate.net This highlights the importance of substitution at this position for biological activity.
Furthermore, a fragment-based drug design approach has been used to identify 5,7-disubstituted isoquinolines as potent inhibitors of protein kinase C ζ (PKCζ), a potential target for rheumatoid arthritis. acs.orgnih.gov This work underscores the utility of the isoquinoline scaffold in generating potent and selective enzyme inhibitors.
The vinyl group of Isoquinoline, 7-ethenyl- can be utilized in various high-throughput chemistry reactions to rapidly generate a library of derivatives.
Potential Reactions for Library Synthesis starting from Isoquinoline, 7-ethenyl-
| Reaction Type | Reagents | Resulting Functional Group |
| Heck Coupling | Aryl halides, Pd catalyst | Substituted stilbenes |
| Hydroformylation | CO, H₂, Rh/Co catalyst | Aldehyde |
| Wacker Oxidation | PdCl₂, CuCl₂, O₂ | Methyl ketone |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide |
| Diels-Alder Reaction | Dienes | Cyclohexene derivatives |
By employing these and other reactions, a diverse set of analogues can be synthesized and screened for biological activity, facilitating the discovery of new pharmacophores and potential drug candidates. The strategic position of the ethenyl group on the isoquinoline core makes Isoquinoline, 7-ethenyl- a valuable and versatile tool in the hands of synthetic and medicinal chemists.
Advanced Spectroscopic and Computational Characterization of Isoquinoline, 7 Ethenyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton and carbon signals, confirming the specific substitution pattern of the ethenyl group on the isoquinoline (B145761) core.
The ¹H NMR spectrum of 7-ethenylisoquinoline is expected to show distinct signals for the aromatic protons of the isoquinoline ring and the protons of the vinyl substituent. The chemical shifts (δ) are influenced by the electronic environment of each nucleus. msu.edu Protons on the pyridine (B92270) ring (e.g., H-1) are typically deshielded and appear at a lower field compared to those on the benzene (B151609) ring. The vinyl group protons would present a characteristic AXM spin system, consisting of a geminal, a cis, and a trans coupling.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org The number of signals confirms the molecular symmetry. For 7-ethenylisoquinoline, nine distinct aromatic carbon signals and two signals for the vinyl group carbons are anticipated. The chemical shifts for the isoquinoline core can be predicted based on established data for the parent isoquinoline, with perturbations caused by the ethenyl substituent at the C-7 position. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons. magritek.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Isoquinoline, 7-ethenyl- (in CDCl₃) Note: These are predicted values based on standard chemical shift ranges for isoquinoline and vinyl-substituted aromatic compounds. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | ~9.2 (s) | ~152.0 |
| C3 | ~8.5 (d) | ~143.0 |
| C4 | ~7.6 (d) | ~120.0 |
| C5 | ~7.8 (d) | ~128.0 |
| C6 | ~7.5 (dd) | ~127.0 |
| C7 | - | ~137.0 |
| C8 | ~8.0 (d) | ~126.0 |
| C4a | - | ~135.0 |
| C8a | - | ~129.0 |
| C1' | ~6.8 (dd, J ≈ 17, 11 Hz) | ~136.0 |
| C2' | ~5.8 (d, J ≈ 17 Hz) | ~115.0 |
| ~5.4 (d, J ≈ 11 Hz) |
While 1D NMR provides initial data, 2D NMR experiments are indispensable for unambiguous structural confirmation. ipb.ptresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J). It would be used to trace the connectivity between adjacent protons in the aromatic rings and within the vinyl group, for instance, confirming the coupling between H-5 and H-6, and among the three vinyl protons. semanticscholar.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms with their attached protons. It allows for the definitive assignment of protonated carbon signals in the ¹³C spectrum by linking them to their corresponding, already-assigned proton signals. researchgate.netmdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (²J and ³J) correlations between protons and carbons. ipb.pt This would confirm the position of the ethenyl group by showing a correlation from the vinyl protons (H-1' and H-2') to the C-7 carbon of the isoquinoline ring, as well as to C-6 and C-8. It is also vital for assigning quaternary carbons, which are not observed in HSQC spectra. semanticscholar.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This can help to confirm the stereochemistry and conformation of the molecule. For 7-ethenylisoquinoline, NOESY could show correlations between the vinyl protons and the aromatic proton at H-6 and H-8, further solidifying the structural assignment. researchgate.netsemanticscholar.org
Proton and Carbon-13 NMR Analyses
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. researchgate.netbioanalysis-zone.com Unlike nominal mass spectrometry, HRMS can measure m/z values to several decimal places, enabling differentiation between compounds with the same integer mass but different elemental compositions. bioanalysis-zone.com For Isoquinoline, 7-ethenyl-, with a molecular formula of C₁₁H₉N, HRMS would be used to confirm the exact mass of its protonated molecule [M+H]⁺. nih.gov
Table 2: Expected High-Resolution Mass Spectrometry Data for Isoquinoline, 7-ethenyl-
| Formula | Ion | Calculated Exact Mass | Observed Mass (Hypothetical) |
| C₁₁H₉N | [M]⁺ | 155.0735 | - |
| C₁₁H₁₀N | [M+H]⁺ | 156.0813 | 156.0811 |
The high accuracy of HRMS provides strong evidence for the molecular formula, a crucial piece of data in the characterization of any compound. resolian.com
Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion [M+H]⁺), followed by its fragmentation through collision-induced dissociation (CID), and subsequent analysis of the resulting product ions. scispace.com The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For isoquinoline alkaloids and their derivatives, common fragmentation pathways involve the cleavage of substituent groups and the fragmentation of the heterocyclic ring system. nih.gov
For 7-ethenylisoquinoline, the MS/MS spectrum of the [M+H]⁺ ion (m/z 156.0813) would likely exhibit characteristic fragmentation patterns. A primary fragmentation pathway would be the loss of acetylene (B1199291) (C₂H₂) from the ethenyl group, resulting in a fragment ion corresponding to the 7-methylisoquinoline (B1584925) cation. Another possibility is the cleavage of the entire vinyl group. The stable isoquinoline ring itself would also undergo characteristic cleavages, often involving a retro-Diels-Alder (RDA) type fragmentation of the dihydropyridine (B1217469) ring portion. Investigating these pathways helps to confirm the nature and location of the substituent. scispace.com
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.comspectroscopyonline.com While IR spectroscopy measures the absorption of infrared light by molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecule's polarizability. edinst.comillinois.edu
For 7-ethenylisoquinoline, these techniques are used to identify key functional groups.
Aromatic Ring Vibrations: The isoquinoline core will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹, and aromatic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. researchgate.net Aromatic C-H out-of-plane bending vibrations appear in the 900-675 cm⁻¹ region and are indicative of the substitution pattern on the benzene ring.
Vinyl Group Vibrations: The ethenyl substituent will show specific vibrational modes. The C=C stretching vibration typically appears around 1640-1620 cm⁻¹. The vinylic C-H stretching is expected just above 3000 cm⁻¹. Crucially, the out-of-plane C-H bending vibrations (wagging) of the vinyl group, appearing in the 1000-890 cm⁻¹ region, are often strong and characteristic in IR spectra.
Raman spectroscopy is often particularly effective for observing the symmetric C=C stretching of the vinyl group and the aromatic ring breathing modes, which may be weak in the IR spectrum. frontiersin.org The combination of both IR and Raman provides a more complete vibrational profile of the molecule. spectroscopyonline.com
Table 3: Characteristic IR and Raman Vibrational Frequencies for Isoquinoline, 7-ethenyl-
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| C-H Stretch | Aromatic | 3100-3000 | Medium-Weak | Strong |
| C-H Stretch | Vinylic | 3080-3010 | Medium | Strong |
| C=C Stretch | Vinylic | 1640-1620 | Medium-Weak | Strong |
| C=C/C=N Stretch | Aromatic Ring | 1600-1450 | Strong-Medium | Strong-Medium |
| C-H Out-of-Plane Bend | Vinylic | 1000-890 | Strong | Weak |
| C-H Out-of-Plane Bend | Aromatic | 900-675 | Strong | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For compounds like 7-ethenylisoquinoline, the UV-Vis spectrum is expected to be dominated by π → π* transitions originating from the conjugated system formed by the isoquinoline ring and the ethenyl substituent. The position, intensity, and fine structure of the absorption bands provide valuable insights into the extent of conjugation and the energies of the molecular orbitals involved.
The introduction of the ethenyl group at the 7-position of the isoquinoline core is anticipated to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the parent isoquinoline. This is due to the extension of the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The solvent environment can also influence the UV-Vis spectrum through solvatochromic effects, with polar solvents often causing further shifts in the absorption bands.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| Isoquinoline | Ethanol | 217, 266, 317 | 39800, 3980, 3160 | π → π |
| Styrene (B11656) | Cyclohexane | 245, 282, 291 | 12000, 750, 450 | π → π |
| Hypothetical 7-ethenylisoquinoline | Ethanol | ~280-340 | Data not available | π → π* |
Note: The data for 7-ethenylisoquinoline is hypothetical and based on expected trends from related structures.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A crystal structure of 7-ethenylisoquinoline or its derivatives would offer precise measurements of bond lengths, bond angles, and torsional angles. This information is crucial for understanding the planarity of the molecule, the conformation of the ethenyl group relative to the isoquinoline ring, and the nature of intermolecular interactions such as π-stacking or hydrogen bonding in the crystal lattice.
The planarity of the molecule is of particular interest, as it directly impacts the efficiency of π-orbital overlap and, consequently, the electronic properties. Deviations from planarity, which could be induced by steric hindrance or crystal packing forces, would be readily quantifiable. Furthermore, the analysis of intermolecular contacts can shed light on the self-assembly properties of these molecules, which is relevant for materials science applications.
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Conformation
Circular Dichroism (CD) spectroscopy is an essential tool for studying chiral molecules. While 7-ethenylisoquinoline itself is achiral, the introduction of a chiral center, for instance, in a derivative, would make it amenable to CD analysis. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds.
For a chiral derivative of 7-ethenylisoquinoline, the CD spectrum would exhibit characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects are exquisitely sensitive to the stereochemistry of the molecule. Theoretical calculations of CD spectra can be used in conjunction with experimental data to assign the absolute configuration of a new chiral derivative.
Computational Chemistry and Theoretical Studies
Computational chemistry offers a powerful complement to experimental techniques, providing a deeper understanding of the structure, properties, and reactivity of molecules at the atomic and electronic levels.
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity Prediction, and Spectroscopic Property Simulation
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For 7-ethenylisoquinoline, DFT calculations can be employed to:
Optimize the molecular geometry: Determining the most stable conformation of the molecule in the gas phase.
Calculate molecular orbital energies: Visualizing the HOMO and LUMO to understand the electronic transitions and predict reactivity. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity.
Simulate UV-Vis spectra: Time-dependent DFT (TD-DFT) can predict the excitation energies and oscillator strengths of electronic transitions, aiding in the interpretation of experimental spectra.
Predict reactivity: The distribution of electron density and electrostatic potential can indicate sites susceptible to electrophilic or nucleophilic attack.
| Computational Method | Basis Set | Calculated Property | Value |
| DFT (B3LYP) | 6-31G(d) | HOMO Energy | Data not available |
| DFT (B3LYP) | 6-31G(d) | LUMO Energy | Data not available |
| DFT (B3LYP) | 6-31G(d) | HOMO-LUMO Gap | Data not available |
| TD-DFT (B3LYP) | 6-31G(d) | λmax (nm) | Data not available |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. For 7-ethenylisoquinoline, MD simulations can be used to:
Explore conformational space: The rotation around the single bond connecting the ethenyl group to the isoquinoline ring can be studied to identify the most populated conformations in different environments (e.g., in solution).
Analyze intermolecular interactions: In a simulated condensed phase (liquid or solid), MD can reveal the nature and strength of interactions between molecules, such as π-stacking, providing insight into bulk properties.
Quantum Mechanical (QM) Studies of Reaction Pathways, Transition States, and Reaction Energetics
Quantum Mechanical (QM) studies, often employing high-level ab initio methods or DFT, are invaluable for investigating chemical reactions. For 7-ethenylisoquinoline, QM calculations can be used to:
Elucidate reaction mechanisms: For reactions involving the ethenyl group (e.g., addition reactions) or the isoquinoline nitrogen (e.g., quaternization), QM can map out the entire reaction pathway.
Characterize transition states: The geometry and energy of transition states can be calculated, providing crucial information about the activation energy of a reaction.
Future Directions and Emerging Research Avenues for Isoquinoline, 7 Ethenyl
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The transition from traditional batch synthesis to continuous flow chemistry represents a significant leap forward for the production of specialized chemicals like 7-ethenylisoquinoline. Flow chemistry offers superior control over reaction parameters such as temperature and pressure, leading to enhanced safety, higher yields, and reduced reaction times. seqens.comrsc.org For the synthesis of isoquinoline (B145761) intermediates, flow processes have already demonstrated success, particularly for reactions requiring cryogenic temperatures, which can often be run at higher, more efficient temperatures in flow reactors. wiley-vch.de
Automated synthesis platforms, such as the Synple 2 or the ChemASAP platform, are set to revolutionize the production of complex molecules. synplechem.comkit.edu These systems combine robotics with sophisticated software, including AI and large language models, to perform end-to-end synthesis, from literature analysis to reaction optimization and purification, with minimal human intervention. nih.gov The integration of 7-ethenylisoquinoline synthesis into such platforms could dramatically accelerate the discovery of its derivatives and their applications by enabling high-throughput screening and rapid process optimization. kit.edu This synergy between flow chemistry and automation promises a future where 7-ethenylisoquinoline can be produced on a kilogram scale, making it more accessible for industrial and material science applications. seqens.comwiley-vch.de
Table 1: Comparison of Batch vs. Flow Chemistry for Specialty Chemical Synthesis
| Feature | Traditional Batch Chemistry | Continuous Flow Chemistry |
|---|---|---|
| Process Control | Limited; potential for hotspots and temperature gradients. | Precise control over temperature, pressure, and mixing. seqens.com |
| Safety | Higher risk with exothermic or hazardous reactions. | Enhanced safety due to small reaction volumes and superior heat transfer. seqens.com |
| Scalability | Challenging; often requires re-optimization. stolichem.com | More straightforward; can be achieved by "numbering-up" or running for longer durations. seqens.comstolichem.com |
| Efficiency | Can lead to lower yields and more significant downtime. | Often results in higher yields and reduced reaction times. seqens.comrsc.org |
| Reproducibility | Can vary between batches. | High consistency and uniform product quality. seqens.com |
Exploration in Biocatalysis and Enzyme-Mediated Transformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. semanticscholar.orgthieme.de While specific research into the biocatalytic synthesis of 7-ethenylisoquinoline is still nascent, the broader field of enzyme-mediated transformations of isoquinoline derivatives is well-established. rsc.orgresearchgate.net Enzymes are known to be involved in the biosynthesis of isoquinoline alkaloids, and research has demonstrated their utility in reactions like oxidation and the formation of C-C bonds. rsc.orgresearchgate.netwisc.edu
Future research will likely focus on identifying or engineering enzymes capable of acting on 7-ethenylisoquinoline or its precursors. nih.gov For instance, enzymes could be used for the stereoselective synthesis of chiral derivatives or for modifications of the vinyl group. wisc.educhemrxiv.org The development of enzyme cascades, where multiple biocatalytic reactions are performed in a single pot, could provide highly efficient and sustainable routes to complex molecules derived from 7-ethenylisoquinoline. rsc.org Such advancements could lead to the production of valuable pharmaceutical intermediates and other fine chemicals from renewable feedstocks. rsc.orgmdpi.com
Advanced Functional Material Design and Performance Optimization
The vinyl group of 7-ethenylisoquinoline makes it an ideal monomer for polymerization, opening the door to a new class of functional polymers. scribd.com The properties of these polymers, such as poly(7-ethenylisoquinoline), would be determined by factors like chain length, the stereoregularity of the polymer chain (isotactic, syndiotactic, or atactic), and the degree of crystallinity. libretexts.orgessentialchemicalindustry.org The rigid isoquinoline unit incorporated into a polymer backbone could impart unique thermal and mechanical properties, such as a high glass transition temperature (Tg) and tensile strength. libretexts.orgessentialchemicalindustry.org
These polymers could find applications in advanced functional materials. wiley.comresearchgate.net For example, the nitrogen atom in the isoquinoline ring could be used to coordinate with metals, creating new catalysts or materials for electronics. The aromatic nature of the isoquinoline unit suggests potential for use in organic semiconductors and light-emitting diodes. wise-materials.org Future research will involve the synthesis and characterization of homo- and co-polymers of 7-ethenylisoquinoline to optimize properties like conductivity, thermal stability, and mechanical strength for specific applications in electronics, coatings, and specialty plastics. specialchem.comlboro.ac.uk
Table 2: Potential Properties of Poly(7-ethenylisoquinoline)
| Property | Potential Characteristic | Rationale |
|---|---|---|
| Glass Transition Temp. (Tg) | High | The rigid isoquinoline ring structure restricts chain motion. libretexts.org |
| Tensile Strength | High | Strong intermolecular forces between the aromatic rings. libretexts.org |
| Thermal Stability | High | Aromatic heterocycles are often more stable at high temperatures. |
| Solubility | Potentially tunable with co-polymers | The rigid backbone may limit solubility, but co-polymerization can modify this. essentialchemicalindustry.org |
| Conductivity | Potentially semiconducting | Conjugated aromatic systems can facilitate charge transport. wise-materials.org |
Sustainable Synthesis and Circular Economy Approaches for Ethenylisoquinolines
The principles of green and sustainable chemistry are increasingly influencing the synthesis of heterocyclic compounds. mlsu.ac.indntb.gov.uamdpi.com For ethenylisoquinolines, this involves developing methods that maximize atom economy, utilize renewable feedstocks, and minimize waste and the use of hazardous substances. semanticscholar.orgacs.org Catalytic methods, particularly those using earth-abundant metals, are preferred over stoichiometric reagents to reduce waste. acs.org
A key future direction is the application of circular economy principles, where waste from one process becomes the feedstock for another. researchgate.net For instance, research could explore the synthesis of 7-ethenylisoquinoline from biomass-derived platform molecules. york.ac.uk Another approach involves the catalytic dehydrogenation of ethylisoquinoline precursors, a method that can be more environmentally benign than traditional synthetic routes. google.com The development of recyclable catalysts and the use of greener solvents like water or bio-based solvents will be crucial in making the production of ethenylisoquinolines truly sustainable. dntb.gov.uamdpi.com
Synergistic Applications at Interdisciplinary Interfaces and Emerging Technologies
The unique structure of 7-ethenylisoquinoline positions it as a valuable building block at the interface of chemistry, materials science, and biology. Its future applications will likely emerge from interdisciplinary collaborations and the integration with emerging technologies like nanotechnology and advanced sensors. nih.govwikipedia.org
For example, polymers or nanoparticles derived from 7-ethenylisoquinoline could be developed as highly sensitive chemical sensors. lucas-nuelle.us The isoquinoline moiety can interact with specific analytes through various mechanisms, and the vinyl group allows for easy incorporation into different material platforms. In nanotechnology, 7-ethenylisoquinoline could be used to functionalize nanoparticles, creating hybrid materials with tailored optical, electronic, or catalytic properties. nih.gov As emerging technologies continue to evolve, the demand for novel functional molecules will grow, and 7-ethenylisoquinoline is a promising candidate to meet these future challenges. weforum.org
Q & A
Q. How can researchers synthesize 7-ethenylisoquinoline with optimal yield?
Methodological Answer: Synthesis typically involves cyclization and functionalization steps. For example, a reflux setup with HCl in dioxane under nitrogen atmosphere can yield ~67% for analogous isoquinoline derivatives, as demonstrated in protocols for 7-methoxyisoquinoline synthesis . Key parameters include temperature control (e.g., 80–100°C), stoichiometric ratios of reagents, and inert gas purging to prevent oxidation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the pure compound.
Q. What analytical techniques confirm the structural identity of 7-ethenylisoquinoline?
Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). For instance, ¹H NMR of 7-methoxyisoquinoline shows characteristic aromatic proton shifts at δ 7.8–8.5 ppm, while the ethenyl group’s protons appear as doublets near δ 5.5–6.2 ppm . HPLC purity (>95%) should be validated using a C18 column with acetonitrile/water gradients.
Q. How can solubility and stability be assessed for biological assay compatibility?
Methodological Answer: Solubility is tested in dimethyl sulfoxide (DMSO) and aqueous buffers (e.g., PBS) via serial dilution. Stability studies under physiological conditions (37°C, pH 7.4) require periodic sampling over 24–72 hours, analyzed via UV-Vis spectroscopy or LC-MS to detect degradation products. For example, related isoquinoline derivatives exhibit <10% degradation in PBS after 48 hours .
Q. What experimental design principles apply to evaluating 7-ethenylisoquinoline’s bioactivity?
Methodological Answer: Use dose-response assays (e.g., IC₅₀ determination in enzyme inhibition studies) with positive/negative controls. For cytotoxicity screening, employ cell lines (e.g., HEK293 or HeLa) in MTT assays, ensuring triplicate replicates and ANOVA for statistical significance. Document protocols rigorously to enable reproducibility, as emphasized in academic guidelines .
Q. What spectroscopic parameters are critical for characterizing 7-ethenylisoquinoline?
Methodological Answer: Key NMR signals include the ethenyl group’s coupling constants (J = 10–16 Hz for trans/cis isomers) and aromatic ring splitting patterns. Infrared (IR) spectroscopy identifies C=C stretches near 1600 cm⁻¹ and C-N vibrations at 1350–1500 cm⁻¹. Compare experimental data with PubChem entries for analogous compounds to validate assignments .
Advanced Research Questions
Q. How can computational modeling predict 7-ethenylisoquinoline’s reactivity and binding mechanisms?
Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties and frontier molecular orbitals. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies potential binding sites. Validate predictions with experimental IC₅₀ values and mutagenesis studies .
Q. What strategies resolve contradictory data on stereochemical effects in 7-ethenylisoquinoline derivatives?
Methodological Answer: Use chiral chromatography (Chiralpak AD-H column) to separate enantiomers and assess their individual bioactivity. Circular dichroism (CD) spectroscopy confirms absolute configuration. For example, conflicting reports on stereoselective cytotoxicity can be addressed by synthesizing and testing pure enantiomers .
Q. How should researchers address discrepancies in reported biological activity data?
Methodological Answer: Replicate experiments under standardized conditions (e.g., cell passage number, serum concentration) and perform meta-analyses of published datasets. Use Bland-Altman plots to assess inter-lab variability. Contradictions in IC₅₀ values may arise from differences in assay endpoints (e.g., ATP vs. resazurin-based viability assays) .
Q. What methodologies optimize reaction conditions for scaling 7-ethenylisoquinoline synthesis?
Methodological Answer: Apply design of experiments (DoE) to evaluate factors like catalyst loading, solvent polarity, and reaction time. Response surface methodology (RSM) identifies optimal conditions. For instance, a 20% increase in yield was achieved for a related compound by adjusting dioxane/water ratios and catalyst type .
Q. How can in vivo pharmacokinetic data be reconciled with in vitro bioactivity findings?
Methodological Answer: Conduct parallel in vitro (plasma protein binding assays) and in vivo (rodent pharmacokinetic studies) experiments. Use LC-MS/MS to measure bioavailability and metabolite formation. Discrepancies often arise from poor membrane permeability or rapid hepatic clearance, necessitating prodrug strategies or formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
